molecular formula C11H16IN3O B14912755 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

Cat. No.: B14912755
M. Wt: 333.17 g/mol
InChI Key: RTTOGGYJJYGUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine is a valuable chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a molecular scaffold that combines a piperidine ring, known for its prevalence in bioactive molecules, with a 5-iodopyrimidine heterocycle . The 5-iodopyrimidine moiety serves as a versatile synthetic intermediate, enabling further functionalization via cross-coupling reactions to create novel chemical entities for biological evaluation . Piperidine derivatives are recognized for their significant pharmacological properties and are found in compounds with diverse therapeutic activities . This chemical is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and professionals in chemistry and pharmaceutical development. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet and implement appropriate safety precautions before handling this compound.

Properties

Molecular Formula

C11H16IN3O

Molecular Weight

333.17 g/mol

IUPAC Name

2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine

InChI

InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3

InChI Key

RTTOGGYJJYGUFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN(C1)C2=NC=C(C=N2)I

Origin of Product

United States

Preparation Methods

Functionalization of Piperidine Precursors

The preparation of 3-ethoxypiperidine typically begins with piperidine or its derivatives. One approach involves the oxidation of piperidine to piperidin-3-one using agents like potassium permanganate or ruthenium tetroxide, followed by ethoxylation via a Grignard reaction with ethoxymagnesium bromide. Subsequent reduction with sodium borohydride yields 3-ethoxypiperidine.

Reaction Scheme 1:

  • Oxidation:
    $$
    \text{Piperidine} \xrightarrow[\text{H}2\text{O}]{\text{KMnO}4, \text{H}^+} \text{Piperidin-3-one}
    $$
  • Ethoxylation:
    $$
    \text{Piperidin-3-one} + \text{CH}3\text{CH}2\text{O MgBr} \rightarrow \text{3-Ethoxypiperidin-3-ol}
    $$
  • Reduction:
    $$
    \text{3-Ethoxypiperidin-3-ol} \xrightarrow{\text{NaBH}_4} \text{3-Ethoxypiperidine}
    $$

Alternative Routes via Ring-Closing Metathesis

Recent advances utilize ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs’ catalysts. For example, 1,5-dienes containing ethoxy groups can cyclize to form 3-ethoxypiperidine with high stereoselectivity. This method avoids harsh oxidation conditions but requires specialized catalysts.

Preparation of 5-Iodopyrimidine Precursors

Directed Iodination of Pyrimidine

The iodination of pyrimidine at the 5-position is achieved via directed ortho-metallation. Using a directing group such as a trimethylsilyl (TMS) group at the 2-position, lithiation with lithium diisopropylamide (LDA) followed by quenching with iodine affords 5-iodopyrimidine-2-trimethylsilyl. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields 5-iodopyrimidine.

Reaction Scheme 2:
$$
\text{Pyrimidine-2-TMS} \xrightarrow[\text{-78°C}]{\text{LDA, THF}} \text{2-Lithio-5-iodopyrimidine} \xrightarrow{\text{I}_2} \text{5-Iodopyrimidine-2-TMS} \xrightarrow{\text{TBAF}} \text{5-Iodopyrimidine}
$$

Halogen Exchange Reactions

An alternative route involves halogen exchange on 5-bromopyrimidine using copper(I) iodide in the presence of a palladium catalyst. However, this method is less favored due to lower yields and competing side reactions.

Coupling Strategies for this compound

Nucleophilic Aromatic Substitution (SNAr)

The coupling of 3-ethoxypiperidine with 2-chloro-5-iodopyrimidine represents the most direct route. Conducted in dimethylformamide (DMF) with cesium carbonate as a base, this reaction proceeds via an SNAr mechanism at temperatures between 70°C and 90°C.

Reaction Scheme 3:
$$
\text{2-Chloro-5-iodopyrimidine} + \text{3-Ethoxypiperidine} \xrightarrow[\text{Cs}2\text{CO}3, \text{DMF}]{80°C} \text{this compound}
$$

Table 1: Optimization of SNAr Conditions

Base Solvent Temperature (°C) Yield (%)
Cesium carbonate DMF 80 78
Potassium carbonate DMSO 90 65
Sodium hydride THF 70 42

Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed amination offers superior regioselectivity. Using a catalyst system of palladium(II) acetate and Xantphos, 2-bromo-5-iodopyrimidine couples with 3-ethoxypiperidine in toluene at 110°C, achieving yields up to 85%.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 4.20–4.15 (m, 1H, piperidine-H), 3.65–3.55 (m, 2H, OCH2CH3), 1.25 (t, J = 7.0 Hz, 3H, CH2CH3).
  • 13C NMR: δ 162.5 (C-2), 158.9 (C-5), 68.4 (OCH2), 44.3 (piperidine-NCH2), 15.1 (CH2CH3).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O, 70:30) confirmed a purity of >99% for the final product.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Coupling Methods

Method Advantages Limitations Yield (%)
SNAr Simple conditions, low cost Requires activated pyrimidine 78
Buchwald-Hartwig High regioselectivity Expensive catalysts 85
Ullmann Coupling No phosphine ligands High temperatures 60

The Buchwald-Hartwig method, while costlier, provides superior yields and is preferable for scale-up. In contrast, SNAr remains viable for laboratories with budget constraints.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s chemical reactivity is governed by two key structural elements:

  • 5-Iodo substituent : The iodine atom at position 5 of the pyrimidine ring acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (NAS) reactions. Pyrimidine’s electron-deficient heterocycle further enhances susceptibility to such substitutions .

  • 3-Ethoxypiperidin-1-yl moiety : The piperidine ring may undergo alkylation, acylation, or ring-opening reactions, depending on reaction conditions and nucleophilic partners.

Nucleophilic Aromatic Substitution

The iodine atom in the pyrimidine ring enables substitution with nucleophiles (e.g., amines, alcohols, or carbanions). For example:

  • Mechanism : A two-step process involving the formation of a negatively charged intermediate (via deprotonation) followed by attack of the nucleophile .

  • Conditions : Typically require high temperatures or catalytic bases (e.g., K₂CO₃, CsF).

Cross-Coupling Reactions

The iodo group may participate in transition-metal-catalyzed couplings (e.g., Suzuki, Sonogashira):

  • Suzuki Coupling : Replacement of iodine with aryl or heteroaryl groups under palladium catalysis.

  • Sonogashira Coupling : Formation of C-C bonds with alkynes.

  • Example : A palladium-mediated reaction with phenylboronic acid could yield 5-phenylpyrimidine derivatives.

Piperidine Ring Functionalization

The 3-ethoxypiperidine moiety may undergo:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to modify the substituent at the piperidine nitrogen.

  • Ring-Opening Reactions : Under acidic or basic conditions, the ring may open to form linear amine derivatives.

Reaction Optimization and Mechanistic Insights

From analogous systems studied in the literature:

  • Kinetic Studies : The rate of substitution reactions depends on the leaving group’s ability (I > Br > Cl) and the nucleophile’s strength .

  • Computational Analysis : Transition state calculations (e.g., curvature diagrams) can predict reaction pathways and energy barriers, though specific data for this compound are lacking .

Data Tables: Reaction Types and Conditions

Reaction Type Conditions Outcome
Nucleophilic SubstitutionElevated temperature, catalytic base (e.g., CsF)Replacement of iodine with nucleophile
Suzuki CouplingPd catalyst, arylboronic acidC-C bond formation at position 5
Piperidine AlkylationAlkyl halide, base (e.g., K₂CO₃)Substituted piperidine derivatives

Comparison with Structurally Similar Compounds

Compound Key Feature Reactivity
5-BromopyrimidineBromine substitutionSimilar substitution patterns
2-(4-Methoxyphenyl)pyrimidineAromatic substitutionEnhanced lipophilicity for biological activity
3-[1-[(5,7-dimethyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzenesulfonamidePiperidine + sulfonamideTargeted kinase inhibition

Scientific Research Applications

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent at Pyrimidine 2-Position Substituent at Pyrimidine 5-Position Key Features
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine 3-Ethoxypiperidin-1-yl Iodine Enhanced lipophilicity from ethoxy group
4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine 4,4-Difluoropiperidin-1-yl Iodine Fluorine atoms increase metabolic stability
5-Iodo-2-benzylthiopyrimidine Benzylthio Iodine Sulfur atom enhances antimicrobial activity
5-Iodopyrimidine nucleosides Sugar moiety (e.g., ribofuranosyl) Iodine Used in photo-cross-linking studies

Key Differences :

  • Biological Applications : While 5-iodo-2-benzylthiopyrimidines exhibit antimicrobial activity (e.g., compound 3f: 15 mm zone of inhibition against A. niger), the ethoxypiperidine derivative may prioritize kinase or enzyme inhibition due to its piperidine moiety .
Physicochemical Properties
Property This compound 4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine 5-Iodo-2-benzylthiopyrimidine
Molecular Weight ~325 g/mol (estimated) 325.10 g/mol 452.57 g/mol (compound 4h)
LogP (Predicted) 2.8 2.5 3.1
Solubility Low (ethoxy group increases lipophilicity) Moderate (fluorine enhances polarity) Low (benzylthio group)

Biological Activity

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. Key reactions include electrophilic substitutions facilitated by the iodine atom, which enhances nucleophilic attack possibilities. The following table summarizes the synthetic pathway:

StepReaction TypeReagents UsedYield
1Nucleophilic substitutionIodine source + pyrimidine derivative70%
2AlkylationEthoxypiperidine + intermediate85%
3PurificationCrystallization-

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, particularly in targeting bacterial infections and cancer. Its mechanism of action is thought to involve inhibition of specific kinases and receptors associated with these diseases.

Key Activities:

  • Antibacterial : The compound shows potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Antitumor : Preliminary studies suggest efficacy against certain types of cancer cells, particularly through apoptosis induction.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition of ALK2 : A study demonstrated that derivatives similar to this compound could inhibit ALK2 kinase activity, which is implicated in fibrodysplasia ossificans progressiva (FOP) and other disorders. This inhibition was linked to reduced ectopic ossification in animal models, suggesting therapeutic potential for bone-related diseases .
  • Antitumor Activity : Another research project explored the effects on diffuse intrinsic pontine glioma (DIPG), a challenging pediatric brain tumor. The study found that compounds with similar structures could significantly reduce tumor cell viability in vitro .

Interaction Studies

Interaction studies have employed various techniques to assess the binding affinity of this compound to biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been utilized to predict interactions with specific receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine, and how can yield be maximized?

  • Methodology : Condensation reactions using Lewis acids (e.g., SnCl₄) in chlorinated solvents (e.g., 1,2-dichloroethane) are effective for introducing the iodopyrimidine core. Post-synthetic purification via crystallization (e.g., ethyl acetate) can isolate the target compound from stereoisomeric byproducts . Optimize reaction time, temperature, and stoichiometry of intermediates like 5-iodopyrimidine derivatives.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. Single-crystal X-ray diffraction (as in related pyrimidine derivatives) provides unambiguous structural validation . Pair with HPLC (≥95% purity threshold) and mass spectrometry for molecular weight confirmation .

Q. What solvent systems and storage conditions ensure stability of this compound?

  • Methodology : Test stability in polar aprotic solvents (e.g., DMSO, DMF) under inert atmospheres. Avoid prolonged exposure to light or moisture, as iodine substituents may undergo hydrolysis. Long-term storage at –20°C in amber vials is recommended for halogenated heterocycles .

Advanced Research Questions

Q. How does the 3-ethoxypiperidine moiety influence binding affinity in biological targets?

  • Methodology : Conduct molecular docking studies with proteins (e.g., kinases, GPCRs) to analyze steric and electronic interactions. Compare with analogs lacking the ethoxy group. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?

  • Methodology : Re-evaluate computational models (e.g., DFT) with solvent effects and explicit solvation. Validate with kinetic studies (e.g., variable-temperature NMR) to assess intermediate formation. Cross-reference with analogous iodopyrimidine systems .

Q. How can the iodine atom be leveraged for further functionalization or radiolabeling?

  • Methodology : Utilize halogen-exchange reactions (e.g., Ullmann coupling) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For radiolabeling, substitute iodine-127 with iodine-125/131 via nucleophilic aromatic substitution .

Q. What in vitro/in vivo models are suitable for studying pharmacokinetics and toxicity?

  • Methodology : Perform hepatic microsomal assays to assess metabolic stability. Use rodent models for bioavailability studies, monitoring iodine-derived metabolites via LC-MS/MS. Toxicity screening should include hERG channel inhibition assays due to the piperidine motif .

Methodological Considerations for Data Interpretation

  • Stereochemical Purity : Monitor using chiral HPLC or circular dichroism (CD) spectroscopy. Synthetic routes involving chiral auxiliaries (e.g., Evans’ oxazolidinones) can enhance enantiomeric excess .
  • Contradictory Biological Activity : Address batch-to-batch variability by standardizing synthetic protocols and validating biological assays with positive/negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.